molecular formula C23H19BrN2O3 B301682 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

货号 B301682
分子量: 451.3 g/mol
InChI 键: PPONYDQKCWMCKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as BTBC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in cancer research. BTBC belongs to the class of chromene derivatives, which have been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

作用机制

2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its antitumor activity by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This compound binds to the active site of the proteasome and prevents the degradation of ubiquitinated proteins, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation of proteins leads to ER stress and activates the unfolded protein response, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in cancer cells, including the induction of ER stress, activation of the unfolded protein response, inhibition of the proteasome activity, and induction of apoptosis. This compound has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.

实验室实验的优点和局限性

One of the main advantages of using 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potent antitumor activity against various cancer cell lines. This compound has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in culture.

未来方向

There are several future directions for research on 2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, including the development of more efficient synthesis methods, the investigation of its antitumor activity in vivo, the identification of its target proteins within the proteasome, and the optimization of its pharmacological properties. Additionally, further studies are needed to investigate the potential of this compound as a combination therapy with other chemotherapy drugs, as well as its potential application in other diseases beyond cancer.

合成方法

2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using a one-pot, three-component reaction between 4-bromobenzaldehyde, malononitrile, and 2-hydroxybenzyl alcohol. The reaction is carried out in the presence of a catalytic amount of piperidine in ethanol under reflux conditions. The resulting product is purified using column chromatography, and its structure is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.

科学研究应用

2-amino-4-{2-[(4-bromobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for protein degradation. This compound has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.

属性

分子式

C23H19BrN2O3

分子量

451.3 g/mol

IUPAC 名称

2-amino-4-[2-[(4-bromophenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C23H19BrN2O3/c24-15-10-8-14(9-11-15)13-28-19-6-2-1-4-16(19)21-17(12-25)23(26)29-20-7-3-5-18(27)22(20)21/h1-2,4,6,8-11,21H,3,5,7,13,26H2

InChI 键

PPONYDQKCWMCKR-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OCC4=CC=C(C=C4)Br)C(=O)C1

规范 SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OCC4=CC=C(C=C4)Br)C(=O)C1

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。